4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol
Overview
Description
“4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol” is a chemical compound that is also known as (-)-®-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid hydrochloride . It is a white to off-white, odorless, crystalline powder . This compound is used in the formulation of Tiagabine Hydrochloride tablets, an antiepilepsy drug .
Physical And Chemical Properties Analysis
“4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol” is a white to off-white, odorless, crystalline powder . It is insoluble in heptane, sparingly soluble in water, and soluble in aqueous base .Scientific Research Applications
Photochromic Properties
- Photochromism in Single-Crystalline Phase : The derivative 1,2-Bis(2-methyl-5-phenyl-3-thienyl)perfluorocyclopentene exhibits reversible photochromic reactions in the single-crystalline phase. This property is important for materials that change color under different light conditions (Irie et al., 2000).
Reactivity and Synthesis
- Nucleophilic Reactivity : The compound demonstrates nucleophilic reactions with proton and aldehydes, leading to the formation of various derivatives like 1-phenyl-2-methyl-2,3-butadien-1-ol (Suzuki et al., 2007).
- Synthesis of Derivatives : It is used in the synthesis of 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) through various methods, demonstrating its versatility in organic synthesis (Das Gupta et al., 2014).
Polymerization and Material Science
- Electrochromic Conducting Polymers : Derivatives of this compound are used in the synthesis of electrochromic conducting polymers, which have potential applications in electronic devices and smart materials (Sotzing et al., 1996).
Medical and Biological Applications
- Anticonvulsant Activity : A related compound, EF1502, which is an analog of this molecule, has been studied for its anticonvulsant properties in the central nervous system (White et al., 2005).
Green Chemistry
- Eco-friendly Synthesis : Its derivatives are synthesized using green chemistry principles, highlighting the focus on environmentally friendly and sustainable methods in modern chemical synthesis (Zhou & Zhang, 2015).
properties
IUPAC Name |
4,4-bis(3-methylthiophen-2-yl)but-3-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16OS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9,15H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLROBDAMPSMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCO)C2=C(C=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol | |
CAS RN |
847233-27-6 | |
Record name | Tiagabine alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847233276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIAGABINE ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFB93PGY2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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